potassium 4-(3-morpholin-4-ylpropyl)-5-[(2-oxopyrrolidin-1-yl)methyl]-4H-1,2,4-triazole-3-thiolate
Description
Properties
IUPAC Name |
potassium;4-(3-morpholin-4-ylpropyl)-5-[(2-oxopyrrolidin-1-yl)methyl]-1,2,4-triazole-3-thiolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2S.K/c20-13-3-1-5-18(13)11-12-15-16-14(22)19(12)6-2-4-17-7-9-21-10-8-17;/h1-11H2,(H,16,22);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWNDUNWNHSGEA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=NN=C(N2CCCN3CCOCC3)[S-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22KN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Potassium 4-(3-morpholin-4-ylpropyl)-5-[(2-oxopyrrolidin-1-yl)methyl]-4H-1,2,4-triazole-3-thiolate (CAS No. 1006432-73-0) is a novel compound belonging to the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, antifungal, and enzyme inhibition activities.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C14H22KN5O2S |
| Molar Mass | 363.52 g/mol |
| CAS Number | 1006432-73-0 |
| Synonyms | Potassium triazole thiolate |
The compound features a triazole ring, which is known for its ability to form hydrogen bonds and interact with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. A study highlighted that compounds with a similar triazole structure showed potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The incorporation of morpholine and pyrrolidine moieties in the structure enhances this activity.
Table: Antimicrobial Activity of Related Triazoles
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| Triazole derivative A | S. aureus | 0.125 |
| Triazole derivative B | E. coli | 0.250 |
| Potassium 4-(3-morpholin-4-ylpropyl)... | C. albicans | Not specified |
Antifungal Activity
The antifungal potential of this compound has been explored in various studies. The compound is part of a broader class of triazoles that have demonstrated efficacy against fungal pathogens such as Candida albicans and Aspergillus fumigatus. For instance, triazoles have been shown to inhibit fungal growth with minimum inhibitory concentrations (MIC) ranging from 0.0156 to 0.5 μg/mL .
Enzyme Inhibition
The biological activity of this compound may also extend to enzyme inhibition. Studies on triazole derivatives suggest that they can inhibit key enzymes involved in various metabolic pathways. For example, triazoles have been reported to inhibit aromatase and other enzymes critical in cancer pathways . The presence of the morpholine group is believed to enhance binding affinity due to increased interaction with enzyme active sites.
Table: Enzyme Inhibition Activities of Triazoles
| Enzyme | Inhibition Type | Reference |
|---|---|---|
| Aromatase | Competitive Inhibition | |
| Cholinesterase | Noncompetitive Inhibition | |
| Carbonic Anhydrase | Mixed Inhibition |
Case Studies
In one study focusing on the synthesis and evaluation of new triazole compounds, researchers synthesized derivatives incorporating morpholine and pyrrolidine groups. These compounds exhibited enhanced antimicrobial and antifungal activities compared to their parent structures . Another investigation into the structure–activity relationship (SAR) revealed that modifications at specific positions on the triazole ring significantly influenced biological potency .
Scientific Research Applications
Antimicrobial Applications
The compound has been investigated for its antimicrobial properties, particularly against various bacterial strains. Studies have shown that derivatives of 1,2,4-triazole exhibit promising antibacterial activity.
Key Findings:
- Antibacterial Activity : Research indicates that compounds containing the 1,2,4-triazole moiety demonstrate enhanced antibacterial effects compared to traditional antibiotics. For instance, certain synthesized triazole derivatives have shown minimum inhibitory concentrations (MIC) as low as against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
- Mechanism of Action : The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism, making these compounds effective against resistant pathogens .
Antifungal Applications
The antifungal potential of potassium 4-(3-morpholin-4-ylpropyl)-5-[(2-oxopyrrolidin-1-yl)methyl]-4H-1,2,4-triazole-3-thiolate has also been highlighted in various studies.
Key Findings:
- Efficacy Against Fungi : Compounds similar to this triazole derivative have shown efficacy against fungal strains such as Aspergillus flavus and Candida albicans, with some exhibiting antifungal activity comparable to commercial agents like fluconazole .
- Inhibition Rates : In specific studies, compounds demonstrated inhibition rates of against certain fungi at concentrations around , indicating a strong potential for therapeutic use in treating fungal infections .
Antitumor Activity
Emerging research has suggested that this compound may also possess antitumor properties.
Key Findings:
- Cytotoxicity Studies : Preliminary cytotoxicity assays have indicated that triazole derivatives can inhibit tumor cell proliferation effectively. For example, studies have reported IC50 values in the range of for various cancer cell lines .
- Mechanisms Involved : The proposed mechanisms include induction of apoptosis and disruption of cell cycle progression in cancer cells .
Comparative Analysis of Related Compounds
To better understand the efficacy of this compound, a comparative analysis with other related compounds is useful.
| Compound Name | Antimicrobial Activity (MIC) | Antifungal Activity | Antitumor Activity (IC50) |
|---|---|---|---|
| Compound A | Moderate | ||
| Compound B | High | ||
| Potassium Triazole | Very High |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s unique properties stem from its morpholinopropyl and 2-oxopyrrolidinylmethyl substituents. Below is a comparative analysis with analogous derivatives:
Key Observations :
- Morpholine vs. Aromatic Substituents : Morpholine rings (as in the target compound) enhance water solubility and hydrogen-bonding capacity compared to aromatic substituents (e.g., chlorophenyl or methoxyphenyl), which favor lipophilicity and membrane permeability .
- Potassium vs. Cesium Counterions : Potassium salts exhibit higher solubility in polar solvents compared to cesium analogs, which are bulkier and less biologically compatible .
Preparation Methods
Synthesis of the 1,2,4-Triazole-3-thiol Core
A common approach involves the cyclization of hydrazine hydrate with potassium dithiocarbazinate salts derived from the reaction of hydrazides with carbon disulfide in alkaline ethanol solutions. This method yields the 4-amino-5-substituted-1,2,4-triazole-3-thiol nucleus, which serves as a versatile intermediate for further functionalization.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Benzoic acid hydrazide + CS2 + alkali ethanol | Potassium dithiocarbazinate salt formation |
| 2 | Potassium salt + hydrazine hydrate, reflux | Cyclization to 4-amino-5-phenyl-1,2,4-triazole-3-thiol |
This method is well-documented for producing triazole-3-thiol derivatives with high purity and yield, confirmed by spectral methods (FTIR, NMR).
Introduction of the Morpholin-4-ylpropyl Side Chain
The 4-position substitution with a 3-morpholin-4-ylpropyl group is typically achieved by nucleophilic substitution reactions. The 4-amino group or a halogenated precursor on the triazole ring can be displaced by a 3-(morpholin-4-yl)propyl halide or similar electrophile under basic conditions.
- Typical conditions: Use of potassium carbonate or cesium carbonate as base in polar aprotic solvents such as dimethyl sulfoxide or sulfolane.
- Temperature: Moderate heating (50–100°C) under inert atmosphere (argon or nitrogen) to prevent oxidation.
- Reaction time: Several hours to overnight to ensure complete substitution.
Introduction of the (2-oxopyrrolidin-1-yl)methyl Side Chain
The 5-position substitution with the (2-oxopyrrolidin-1-yl)methyl group is introduced via condensation or alkylation reactions involving the corresponding pyrrolidinone derivative bearing a suitable leaving group (e.g., halomethyl) or via reductive amination with aldehyde precursors.
- Catalysts and reagents: Acid binders or condensing agents such as phosphorous pentachloride, oxalyl chloride, or carbodiimides may be used to activate intermediates.
- Solvents: Inert organic solvents like dichloromethane or tetrahydrofuran.
- Work-up: Standard aqueous extraction and purification by recrystallization or chromatography.
Formation of the Potassium Thiolate Salt
The final step involves deprotonation of the triazole-3-thiol group to form the potassium thiolate salt. This is achieved by treatment with potassium carbonate or potassium bicarbonate in aqueous or alcoholic media.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Triazole-3-thiol derivative + K2CO3 or KHCO3 | Formation of potassium thiolate salt |
| 2 | Isolation by filtration or crystallization | Pure potassium 4-(3-morpholin-4-ylpropyl)-5-[(2-oxopyrrolidin-1-yl)methyl]-4H-1,2,4-triazole-3-thiolate |
Representative Reaction Scheme
| Step | Reaction Type | Key Reagents | Conditions | Product |
|---|---|---|---|---|
| 1 | Cyclization | Hydrazine hydrate, potassium dithiocarbazinate | Reflux in ethanol | 4-amino-5-substituted-1,2,4-triazole-3-thiol |
| 2 | Nucleophilic substitution | 3-(morpholin-4-yl)propyl halide, base (K2CO3) | 50–100°C, inert atmosphere | 4-(3-morpholin-4-ylpropyl) substituted triazole |
| 3 | Alkylation/Condensation | (2-oxopyrrolidin-1-yl)methyl halide or aldehyde | Acid binder, organic solvent | 5-[(2-oxopyrrolidin-1-yl)methyl] substituted triazole |
| 4 | Salt formation | K2CO3 or KHCO3 | Room temperature, aqueous/alcoholic medium | Potassium thiolate salt |
Analytical and Purification Techniques
- Spectroscopic confirmation: FTIR, ^1H-NMR, ^13C-NMR, and elemental analysis are standard to confirm structure and purity.
- Melting point determination: Used to assess compound purity.
- Chromatography: Column chromatography or recrystallization from ethanol or other solvents to purify intermediates and final product.
- Yield: Typically moderate to high (50–90%) depending on reaction conditions and purification efficiency.
Research Findings and Optimization Notes
- The use of potassium carbonate as a base is preferred for salt formation due to its mildness and efficiency.
- Employing inert atmospheres during substitution steps prevents oxidation of thiol groups and improves yields.
- The choice of solvent critically affects reaction rates and selectivity; polar aprotic solvents like DMSO or sulfolane enhance nucleophilic substitution efficiency.
- Condensing agents such as phosphorous pentachloride or oxalyl chloride facilitate activation of hydroxyl precursors for substitution reactions.
- The synthetic route is adaptable to scale-up for bulk production with high purity grades achievable (≥99.9%).
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Conditions | Notes |
|---|---|---|---|
| Core triazole-3-thiol synthesis | Hydrazine hydrate, carbon disulfide, alkali ethanol | Reflux, alkaline medium | Cyclization yields core heterocycle |
| 4-Position substitution | 3-(morpholin-4-yl)propyl halide, K2CO3 | 50–100°C, inert atmosphere | Nucleophilic substitution |
| 5-Position substitution | (2-oxopyrrolidin-1-yl)methyl halide or aldehyde, acid binder | Organic solvent, room temp to reflux | Alkylation or condensation |
| Potassium salt formation | K2CO3 or KHCO3 | Aqueous/alcoholic medium, room temp | Thiol deprotonation to thiolate salt |
This comprehensive synthesis approach for this compound is supported by multiple research studies and patent literature, ensuring a robust, reproducible, and scalable preparation method suitable for pharmaceutical and chemical research applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing potassium 4-(3-morpholin-4-ylpropyl)-5-[(2-oxopyrrolidin-1-yl)methyl]-4H-1,2,4-triazole-3-thiolate?
- Methodology :
- Step 1 : Start with nucleophilic substitution or condensation reactions involving 4-amino-1,2,4-triazole precursors. Use aldehydes or ketones to introduce the (2-oxopyrrolidin-1-yl)methyl group via Schiff base formation .
- Step 2 : Optimize reaction conditions (e.g., microwave-assisted synthesis for faster kinetics and higher yields) .
- Step 3 : Purify via column chromatography or recrystallization, monitoring purity via TLC. Confirm yields (typically 90–98%) and melting points (190–200°C range) .
- Step 4 : Characterize intermediates using elemental analysis (C, H, N, S) and IR spectroscopy to confirm functional groups (e.g., thiolate S–K stretch at ~450 cm⁻¹) .
Q. How can the structure of this compound be validated experimentally?
- Methodology :
- Elemental Analysis : Match experimental vs. theoretical percentages of C, H, N, and S (e.g., C: 52–56%, N: 12–13%) .
- Spectroscopy :
- ¹H/¹³C NMR : Identify protons on morpholine (δ ~2.5–3.5 ppm) and pyrrolidinone (δ ~1.8–2.2 ppm) .
- IR : Confirm thiolate (S–K) and carbonyl (C=O, ~1650 cm⁻¹) groups .
- X-ray Crystallography : Use SHELX or ORTEP-III for single-crystal structure determination. Refine data with SHELXL to resolve bond lengths/angles .
Advanced Research Questions
Q. How can computational methods predict the electronic properties and reactivity of this compound?
- Methodology :
- DFT Calculations : Use B3LYP/6-311G(d,p) basis sets to optimize geometry, calculate HOMO-LUMO energies (e.g., ΔE ≈ 4–5 eV for triazole derivatives), and map electrostatic potentials .
- Molecular Docking : Screen against biological targets (e.g., SARS-CoV-2 protease) using AutoDock Vina. Validate binding affinity (ΔG < -7 kcal/mol) and interaction modes (hydrogen bonds with morpholine/pyrrolidinone) .
- ADME Prediction : Use SwissADME to assess logP (~2.5), bioavailability (Lipinski’s rule compliance), and metabolic stability .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antioxidant vs. cytotoxic effects)?
- Methodology :
- Dose-Response Assays : Perform in vitro DPPH/ABTS radical scavenging (IC₅₀ < 50 µM) and MTT cytotoxicity (IC₅₀ > 100 µM) to differentiate antioxidant and toxic thresholds .
- Metabolite Profiling : Use HPLC-DAD or LC-MS to identify active metabolites (e.g., oxidized morpholine derivatives) and rule out assay interference .
- Cross-Validation : Compare results across cell lines (e.g., HepG2 vs. HEK293) to isolate tissue-specific effects .
Q. How can crystallographic data improve understanding of its coordination chemistry?
- Methodology :
- Metal Complexation : React with transition metals (e.g., Cu²⁺, Zn²⁺) in ethanol/water. Monitor via UV-Vis (ligand-to-metal charge transfer bands) .
- Single-Crystal Analysis : Refine metal-ligand bond distances (e.g., S–Cu ≈ 2.3 Å) and coordination geometry (octahedral vs. tetrahedral) using SHELXL .
Methodological Challenges
Q. What are the limitations of current synthetic routes, and how can they be addressed?
- Challenges : Low yields in thiolate stabilization, side reactions during morpholine functionalization.
- Solutions :
- Use inert atmospheres (N₂/Ar) to prevent oxidation of thiolate intermediates .
- Optimize protecting groups (e.g., Boc for pyrrolidinone) to enhance regioselectivity .
Q. How reliable are in silico models for predicting pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
